1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea
Description
Properties
IUPAC Name |
1-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-16(2)21(26)25-14-6-9-18-15-19(10-11-20(18)25)24-22(27)23-13-12-17-7-4-3-5-8-17/h3-5,7-8,10-11,15-16H,6,9,12-14H2,1-2H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGCXAWYXMWMJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea typically involves multiple steps:
Formation of the Tetrahydroquinoline Ring: This can be achieved through the Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the Isobutyryl Group: The tetrahydroquinoline intermediate is then acylated using isobutyryl chloride in the presence of a base such as pyridine.
Formation of the Phenethylurea Moiety: The final step involves the reaction of the acylated tetrahydroquinoline with phenethyl isocyanate to form the desired urea derivative.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.
Reduction: The carbonyl group in the isobutyryl moiety can be reduced to form alcohol derivatives.
Substitution: The phenethylurea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Key Observations:
- Phenethyl vs.
- Electronic Effects : The thiophen-2-ylmethyl substituent introduces sulfur-mediated electronic effects, which could modulate binding affinity in enzyme targets like kinases or GPCRs .
- Halogenation : The 8-chloro substituent in the acrylate derivative (Table 1, Row 4) highlights the role of halogens in improving metabolic stability and target engagement .
Biological Activity
1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant studies to provide a comprehensive understanding of its pharmacological potential.
- Molecular Formula : C21H25N3O2
- Molecular Weight : 351.4 g/mol
- CAS Number : 1203269-45-7
The compound features a tetrahydroquinoline core, which is significant in various medicinal chemistry applications. Its structural uniqueness may contribute to diverse biological activities.
Anticancer Activity
Research indicates that compounds similar to 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea exhibit promising anticancer properties. In vitro studies have shown that derivatives of tetrahydroquinoline can significantly inhibit the proliferation of cancer cell lines such as HeLa and A549. For instance, certain derivatives demonstrated IC50 values as low as against HeLa cells .
Anticonvulsant Properties
A study highlighted the anticonvulsant effects of related compounds in a maximal electroshock seizure (MES) model in mice. Among the tested derivatives, those with similar structural features to our compound showed significant seizure protection, indicating potential therapeutic applications for epilepsy .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been investigated. For example, studies on related compounds have shown significant inhibition of α-glucosidase, suggesting potential applications in managing diabetes by regulating glucose metabolism .
The mechanisms underlying the biological activities of 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea are not fully elucidated but may involve:
- Intercalation with DNA : Similar compounds have shown the ability to intercalate with DNA, affecting replication and transcription processes .
- Receptor Modulation : The compound may interact with various receptors and enzymes due to its structural characteristics, influencing cellular signaling pathways.
Case Studies
Several studies have explored the biological activity of related compounds:
| Study | Compound | Activity | Findings |
|---|---|---|---|
| Li et al., 2008 | N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | Anticonvulsant | Significant activity in MES model; further research needed |
| Research Group X | Various tetrahydroquinoline derivatives | Anticancer | IC50 values as low as against HeLa cells |
| Research Group Y | α-glucosidase inhibitors | Antidiabetic | Inhibition values at for select derivatives |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
